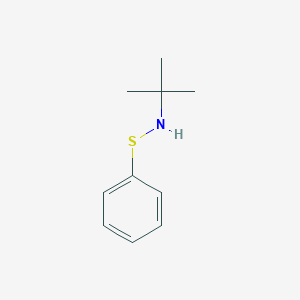

N-tert-Butylbenzenesulfenamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-phenylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBFMPKCDTAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457904 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-31-8 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-Butylbenzenesulfenamide synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of N-tert-Butylbenzenesulfenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital organosulfur compound, recognized for its role as a vulcanization accelerator in the rubber industry and as a versatile reagent in organic synthesis.[1] Its utility stems from the unique reactivity of the sulfur-nitrogen bond. This guide provides an in-depth exploration of the core synthesis mechanisms for this compound. We will dissect the reaction pathways, explain the causality behind experimental choices, and provide actionable protocols. The focus is on delivering a field-proven perspective on the nucleophilic substitution, oxidative coupling, and disulfide cleavage routes, grounded in authoritative references.

Introduction: The Significance of the S-N Bond

Sulfenamides are a class of organosulfur compounds characterized by a direct bond between a sulfur(II) atom and a nitrogen atom. The high lability of this S-N bond makes them valuable as synthetic intermediates and industrial additives.[1] this compound, specifically, finds application in the catalytic, mild, and selective oxidation of alcohols and in specialized Mitsunobu reactions.[2] Understanding its synthesis is crucial for optimizing its production and expanding its applications. This document will focus on the most prevalent and mechanistically insightful methods for its preparation.

Core Synthesis Mechanisms

The formation of the this compound S-N bond can be achieved through several distinct mechanistic pathways. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.

Mechanism I: Nucleophilic Substitution on Benzenesulfenyl Chloride

This is the most direct and conceptually fundamental approach. It relies on the reaction between an electrophilic sulfur source (benzenesulfenyl chloride) and a nucleophilic amine (tert-butylamine).

Reaction Overview: C₆H₅SCl + 2 (CH₃)₃CNH₂ → C₆H₅SN(H)C(CH₃)₃ + (CH₃)₃CNH₃⁺Cl⁻

Mechanistic Breakdown:

The reaction proceeds via a classical nucleophilic substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of benzenesulfenyl chloride. The bulky tert-butyl group introduces significant steric hindrance, but the reaction remains efficient.

-

Transition State: A trigonal bipyramidal-like transition state is formed where the N-S bond is forming concurrently with the S-Cl bond breaking.

-

Chloride Expulsion: The chloride ion is expelled as a leaving group.

-

Deprotonation: A second equivalent of tert-butylamine acts as a base, deprotonating the newly formed ammonium ion to yield the final this compound product and tert-butylammonium chloride.

Caption: Nucleophilic substitution pathway for sulfenamide synthesis.

Causality and Field Insights:

-

Why excess amine? Using two equivalents of the amine is a common and efficient strategy. It serves as both the nucleophile and the base to quench the HCl byproduct, avoiding the need for an additional reagent.[3]

-

Solvent Choice: Anhydrous, non-protic solvents like dichloromethane or tetrahydrofuran are preferred to prevent the hydrolysis of the highly reactive benzenesulfenyl chloride starting material.[3][4]

Mechanism II: Copper-Catalyzed Oxidative Coupling

A more modern and atom-economical approach involves the direct coupling of a thiol with an amine in the presence of a catalyst and an oxidant.[5][6] This method avoids the pre-functionalization step of creating a sulfenyl chloride.

Reaction Overview: C₆H₅SH + (CH₃)₃CNH₂ --[CuI, Ligand, Oxidant]--> C₆H₅SN(H)C(CH₃)₃ + H₂O

Mechanistic Breakdown (Proposed Catalytic Cycle):

This reaction is believed to proceed through a copper-centric catalytic cycle.

-

Ligand Exchange/Coordination: The thiol (thiophenol) and amine (tert-butylamine) coordinate to the Copper(I) center, displacing other ligands.

-

Oxidative Addition/Coupling: The Cu(I) complex undergoes oxidation to a higher oxidation state (e.g., Cu(III)), accompanied by the formation of a S-N bond. This is the key bond-forming step.

-

Reductive Elimination: The newly formed this compound is released from the copper center, which is reduced back to a lower oxidation state.

-

Catalyst Regeneration: An oxidant (typically molecular oxygen from the air) re-oxidizes the copper catalyst back to its active Cu(I) state, completing the cycle.

Caption: Proposed catalytic cycle for Cu-catalyzed oxidative S-N coupling.

Causality and Field Insights:

-

Catalyst System: The optimal system for the coupling of p-thiocresol with tert-butylamine was identified as using a Copper(I) iodide (CuI) catalyst with a 2,2'-bipyridine (bpy) ligand in DMSO at 60 °C.[1][7] The ligand stabilizes the copper intermediates and modulates their reactivity.

-

Green Chemistry: This approach is considered more environmentally friendly as it often uses readily available starting materials and can utilize air as the terminal oxidant, generating water as the only stoichiometric byproduct.[1][5]

Mechanism III: Synthesis from Disulfides

Industrial synthesis often starts with more stable and less hazardous precursors like benzothiazole disulfide. While not producing this compound directly, the synthesis of the closely related accelerator N-tert-butyl-2-benzothiazolesulfenamide (TBBS) from 2-mercaptobenzothiazole disulfide (MBTS) provides a valuable mechanistic template.[8]

Reaction Overview (TBBS example): (C₇H₄NS₂)₂ + 2 (CH₃)₃CNH₂ --[Oxidant or Catalyst]--> 2 C₇H₄NS-S-N(H)C(CH₃)₃ + H₂O

Mechanistic Workflow (Oxidative Cleavage):

This process involves the cleavage of the disulfide bond followed by reaction with the amine.

-

Activation/Cleavage: An oxidant, such as sodium hypochlorite (NaOCl), attacks the disulfide bond, leading to its cleavage and forming a highly reactive sulfenyl intermediate (e.g., a sulfenyl hypochlorite).[9]

-

Nucleophilic Attack: tert-Butylamine attacks the electrophilic sulfur of this intermediate.

-

Product Formation: A leaving group is displaced, forming the final sulfenamide product.

An alternative, oxidant-free method uses a basic catalyst to facilitate the reaction between the disulfide and the amine, likely through a disproportionation or nucleophilic aromatic substitution-type mechanism.[8]

Experimental Protocols & Data

Trustworthy protocols are self-validating. The following section details a representative industrial synthesis based on the oxidative cleavage of a disulfide precursor, adapted for clarity.

Protocol: Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

This protocol is based on the widely used industrial method involving the oxidative coupling of the sodium salt of 2-mercaptobenzothiazole (MBT-Na) and tert-butylamine with sodium hypochlorite.[9]

Step-by-Step Methodology:

-

Charge Reactor: To a suitable reaction vessel, add 1.0 mol of 2-mercaptobenzothiazole sodium salt (MBT-Na) and 1.5 mol of tert-butylamine in an aqueous solution.

-

Acidification: Stir the mixture and, after 30 minutes, carefully add 0.72 mol of a 25% sulfuric acid solution. Maintain the reaction temperature between 45-50°C for 30 minutes. This step generates the free 2-mercaptobenzothiazole in situ.

-

Oxidative Coupling: Over a period of 2 hours, slowly add 1.2 mol of a 15% sodium hypochlorite (NaOCl) solution. The temperature should be carefully maintained at 45-50°C.

-

Cooling & Isolation: Once the addition is complete, cool the reaction mixture. The solid product will precipitate.

-

Filtration and Washing: Filter the crude product and wash thoroughly with water to remove inorganic salts.

-

Drying: Dry the product under vacuum at a temperature not exceeding 65°C to yield the final TBBS product.

Data Summary: Reaction Parameters

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Source |

| Molar Ratio (MBT-Na : t-BuNH₂) | 1 : 1.5 | [9] |

| Molar Ratio (MBT-Na : H₂SO₄) | 1 : 0.72 | [9] |

| Molar Ratio (MBT-Na : NaOCl) | 1 : 1.2 | [9] |

| Reaction Temperature | 45-50 °C | [9] |

| NaOCl Addition Time | 2 hours | [9] |

| Drying Temperature | < 65 °C | [9] |

Conclusion

The synthesis of this compound can be accomplished through several effective mechanistic routes. The classical nucleophilic substitution of benzenesulfenyl chloride offers a direct, high-yield pathway suitable for laboratory scale. For greener and more atom-economical processes, copper-catalyzed oxidative coupling of thiophenol and tert-butylamine presents a state-of-the-art alternative. Finally, industrial-scale production often leverages stable disulfide precursors, employing oxidative cleavage to facilitate the crucial S-N bond formation. The selection of a specific mechanism is a strategic decision guided by factors of scale, cost, safety, and environmental impact, with each pathway offering distinct advantages for the research scientist or drug development professional.

References

- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105503772A - Preparation method for N-tert-butyl benzothiazole sulfenamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-tert-Butylbenzenesulfenamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylbenzenesulfenamide, identified by the CAS number 19117-31-8 , is a versatile reagent in organic synthesis.[1] While structurally similar to its sulfonamide counterpart, this sulfenamide possesses unique reactivity that makes it a valuable tool, particularly in oxidation reactions and stereoselective transformations. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reaction mechanisms, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. This compound is a combustible liquid with a notable flash point.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19117-31-8 | [1] |

| Molecular Formula | C₁₀H₁₅NS | [1] |

| Molecular Weight | 181.30 g/mol | [1] |

| Boiling Point | 57-60 °C at 0.3 mmHg | [1] |

| Density | 0.997 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5457 | [1] |

| Flash Point | 96.11 °C (closed cup) | [1] |

| Appearance | Colorless to light yellow-red transparent liquid | |

| Synonyms | 2-Methyl-N-(phenylthio)propan-2-amine, N-(1,1-Dimethylethyl)benzenesulfenamide | [1] |

Spectroscopic Data:

-

¹H NMR: The spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.2-1.5 ppm. The aromatic protons on the benzene ring would appear as multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. A broad singlet corresponding to the N-H proton may also be observed.

-

¹³C NMR: The spectrum would exhibit a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The aromatic carbons would show multiple signals in the downfield region.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-N and C-S stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

A reliable and detailed experimental protocol for the synthesis of this compound is crucial for its accessibility in research. While various methods can be envisaged, a common approach involves the reaction of a sulfenyl halide with tert-butylamine or the reaction of thiophenol with an N-chloroamine. A detailed protocol based on the reaction of S-phenyl thioacetate and N,N-dichloro-tert-butylamine to form a precursor, which can then be converted to the desired sulfenamide, is outlined below.[2]

Experimental Protocol: Synthesis of this compound

This synthesis involves the preparation of the key intermediate, N-tert-butylbenzenesulfinimidoyl chloride, which is then reduced to this compound.

Step 1: Synthesis of S-Phenyl Thioacetate [2]

-

To a round-bottomed flask charged with benzenethiol (1.0 equiv) and acetic anhydride (1.05 equiv), add triethylamine (1.1 equiv) dropwise at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[2]

-

Quench the reaction with water and extract the product with ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield S-phenyl thioacetate.[2]

Step 2: Synthesis of N,N-Dichloro-tert-butylamine [2]

-

In a separate flask, dissolve tert-butylamine (1.0 equiv) in dichloromethane.[2]

-

Cool the solution to 0 °C and add calcium hypochlorite (2.1 equiv) in one portion.[2]

-

Stir the resulting emulsion at 0 °C and then allow it to warm to room temperature.

-

After the reaction is complete, filter the mixture and wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure to obtain N,N-dichloro-tert-butylamine. Caution: This compound can be unstable.

Step 3: Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride [2]

-

In a round-bottom flask, dissolve N,N-dichloro-tert-butylamine (1.07 equiv) in dry benzene.[2]

-

Add S-phenyl thioacetate (1.00 equiv) to the solution.[2]

-

Reflux the reaction mixture under an inert atmosphere for 1.5 hours.[2]

-

After cooling, the solvent is removed under reduced pressure to yield N-tert-butylbenzenesulfinimidoyl chloride.

Step 4: Reduction to this compound

-

The crude N-tert-butylbenzenesulfinimidoyl chloride can be reduced to the target sulfenamide using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, in an appropriate solvent like tetrahydrofuran.

-

The reaction progress should be monitored by thin-layer chromatography.

-

Upon completion, the reaction is carefully quenched, and the product is extracted, dried, and purified by column chromatography or distillation under reduced pressure.

Core Applications and Reaction Mechanisms

This compound is a key player in several important organic transformations. Its utility stems from the reactivity of the sulfur-nitrogen bond.

Catalytic Oxidation of Alcohols

One of the primary applications of this compound is as a catalyst for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] This reaction is typically carried out using N-chlorosuccinimide (NCS) as the stoichiometric oxidant.[3][4]

Mechanism of Catalytic Oxidation:

The catalytic cycle is initiated by the reaction of this compound with NCS to form the active oxidizing species, N-tert-butylbenzenesulfinimidoyl chloride.[3][4] This intermediate then reacts with the alcohol in the presence of a base (like potassium carbonate) to yield the corresponding carbonyl compound and regenerates the sulfenamide catalyst.[3][4]

This method is particularly advantageous for the oxidation of sensitive alcohols due to its mild reaction conditions.[3]

Anti-SN2' Mitsunobu Reaction

This compound also serves as a reactant in anti-SN2' Mitsunobu reactions with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes.[1] The Mitsunobu reaction typically involves the conversion of an alcohol to another functional group with inversion of stereochemistry. The "anti-SN2'" designation suggests a specific regioselectivity in allylic systems.

Relevance in Drug Discovery and Development

While direct applications of this compound as a pharmaceutical agent are not documented, its utility as a synthetic building block and reagent in medicinal chemistry is significant. Sulfonamide and sulfinamide moieties are present in a wide array of therapeutic agents, and reagents that facilitate their synthesis and modification are of great interest to drug discovery programs.[5]

The ability of this compound to catalyze mild and selective oxidations is highly valuable in the synthesis of complex molecules, including drug candidates, where sensitive functional groups must be preserved. Furthermore, its role in stereoselective reactions like the Mitsunobu reaction can be exploited for the synthesis of chiral amines and other enantiomerically pure compounds, which are often crucial for biological activity.[6][7][8][9]

The tert-butyl group in this compound can also serve as a valuable probe in NMR studies of macromolecular complexes, which is a technique that can be applied in drug discovery to study protein-ligand interactions.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[1]

GHS Hazard Classification (Anticipated):

Based on safety data for structurally related compounds, the following GHS classifications can be anticipated. However, a specific Safety Data Sheet (SDS) for this compound should always be consulted.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Skin Sensitization: May cause an allergic skin reaction.[11]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.[1]

-

Hand Protection: Chemical-resistant gloves should be worn.[1]

-

Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially if working in a poorly ventilated area.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its role as a catalyst for the mild oxidation of alcohols and its application in stereoselective transformations make it a powerful tool for synthetic chemists. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity can unlock new avenues for the efficient construction of complex molecular architectures and novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is essential for its responsible and effective use in the laboratory.

References

- 1. spectrabase.com [spectrabase.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-tert-Butylbenzenesulfenamide

Preamble: Navigating Spectroscopic Elucidation

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and reactive intermediates is paramount. N-tert-Butylbenzenesulfenamide (C₁₀H₁₅NS) is a versatile reagent, notably used in catalysis for the mild and selective oxidation of alcohols. Its characterization, however, presents a unique challenge due to the relative scarcity of published, peer-reviewed spectroscopic data compared to its more common sulfonamide analogue. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic identification of this compound. By integrating foundational principles of spectroscopic interpretation with established experimental protocols, this document serves as an expert guide to predicting, acquiring, and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for confirming the compound's molecular structure.

Molecular Structure and Key Distinctions

To embark on a spectroscopic analysis, it is crucial to first visualize the molecule's architecture. This compound features a sulfur atom in a +2 oxidation state, directly linking a phenyl group and a tert-butylamino group. This is fundamentally different from its sulfonamide counterpart, which contains a sulfonyl group (SO₂) with sulfur in a +6 oxidation state. This structural variance profoundly influences the expected spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be clean and highly informative, displaying three distinct sets of signals corresponding to the three unique proton environments.

-

Aromatic Protons (C₆H₅): These five protons will appear as a complex multiplet in the downfield region, typically between δ 7.0-7.5 ppm . The electronegative sulfur atom deshields these protons, shifting them downfield from the standard benzene signal (δ 7.34 ppm). The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.

-

Amine Proton (N-H): This proton will present as a broad singlet. Its chemical shift is highly variable (δ 1.5-3.5 ppm , potentially wider) as it is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region, predicted to be around δ 1.3 ppm . The magnetic equivalence of these protons means they do not split each other, resulting in a single, strong signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 - 7.5 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 1.5 - 3.5 | Broad Singlet | 1H | Amine (N-H) |

| ~ 1.3 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, six distinct signals are anticipated.

-

Aromatic Carbons (C₆H₅): Four signals are expected. The ipso-carbon (directly attached to sulfur) will be the most downfield of the aromatic signals. The ortho, meta, and para carbons will appear in the typical aromatic region of δ 120-135 ppm .

-

tert-Butyl Carbons (-C(CH₃)₃): Two signals are predicted. The quaternary carbon will appear around δ 50-55 ppm , shifted downfield by the adjacent nitrogen atom. The three equivalent methyl carbons will produce a single, intense signal further upfield, around δ 30 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| > 135 | Aromatic (ipso-C) |

| ~ 120 - 135 | Aromatic (C-H) |

| ~ 50 - 55 | Quaternary (-C (CH₃)₃) |

| ~ 30 | Methyl (-C(CH₃ )₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although referencing to the residual solvent peak is also standard practice.[1]

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a standard spectrum.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover 0-220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 512 or more) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative fingerprint.

Predicted Key IR Absorption Bands

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ , characteristic of a secondary amine.

-

Aromatic C-H Stretch: One or more sharp peaks will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

Aliphatic C-H Stretch: Strong, sharp peaks will be observed just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range, corresponding to the C-H bonds of the tert-butyl group.

-

Aromatic C=C Stretch: Two or more sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

S-N Stretch: The sulfur-nitrogen bond vibration is more difficult to assign definitively as it falls in the complex fingerprint region, but it is expected in the 900-950 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 - 3400 | N-H Stretch | Secondary Amine |

| ~ 3050 - 3100 | C-H Stretch | Aromatic |

| ~ 2850 - 2980 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~ 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 900 - 950 | S-N Stretch | Sulfenamide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Background Scan: Run a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum and Fragmentation

For this compound, the empirical formula is C₁₀H₁₅NS, corresponding to a molecular weight of 181.30 g/mol .

-

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a clear molecular ion peak is expected at m/z = 181 .

-

Major Fragmentation: The most prominent fragmentation pathway is the cleavage of the C-N bond to lose a tert-butyl radical. This is due to the formation of a highly stable tert-butyl carbocation. However, the most common cleavage in amines is alpha-cleavage. In this case, cleavage of the C-C bond adjacent to the nitrogen is not possible. The most likely primary fragmentation is the cleavage of the S-N bond or the loss of the entire tert-butyl group. The loss of the tert-butyl group is a very common fragmentation pattern for molecules containing this moiety.[2]

-

Loss of tert-butyl group ([M - 57]⁺): Cleavage of the bond between the nitrogen and the tert-butyl quaternary carbon would result in a fragment at m/z = 124 , corresponding to [C₆H₅SNH]⁺.

-

Formation of tert-butyl cation ([C₄H₉]⁺): The tert-butyl cation itself is very stable and will likely be observed as a prominent peak at m/z = 57 . This is often the base peak in the mass spectra of tert-butyl containing compounds.[3]

-

-

Other Fragments: A peak at m/z = 109 corresponding to the phenylthio cation ([C₆H₅S]⁺) from cleavage of the S-N bond is also plausible.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 181 | [C₁₀H₁₅NS]⁺• | Molecular Ion (M⁺•) |

| 124 | [C₆H₆NS]⁺ | [M - C₄H₉]⁺ |

| 109 | [C₆H₅S]⁺ | Phenylthio cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak) |

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides reproducible fragmentation patterns.

-

Sample Introduction: For a sufficiently volatile compound, direct insertion probe or Gas Chromatography (GC-MS) can be used. GC-MS has the added benefit of separating the analyte from impurities before it enters the mass spectrometer.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition: The mass spectrum is scanned over a range, for example, m/z 40-400, to detect the molecular ion and key fragments.

Integrated Workflow for Structural Confirmation

References

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-tert-Butylbenzenesulfenamide

Abstract

N-tert-Butylbenzenesulfenamide (CAS No. 19117-31-8) is a versatile sulfenamide reagent increasingly utilized in complex organic synthesis.[1] Its efficacy in reactions, such as the mild and selective oxidation of alcohols, is critically dependent on its behavior in solution.[1] However, a significant gap exists in the publicly available literature regarding its quantitative solubility in common organic solvents. This technical guide addresses this challenge by providing a framework for understanding and predicting the solubility of this compound. We will analyze its molecular structure to derive a theoretical solubility profile, present a quantitative case study of a structurally similar compound, and provide a detailed, self-validating experimental protocol for researchers to determine its solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding of this reagent's solution chemistry to optimize reaction conditions, ensure reproducibility, and streamline process development.

The Causality of Solubility: A Molecular Structure Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level. The structure of this compound—a liquid at room temperature with a density of approximately 0.997 g/mL—presents a fascinating duality of polar and non-polar characteristics that dictates its interaction with various solvents.[1]

-

Non-Polar Domains: The molecule is dominated by two significant non-polar (lipophilic) regions: the benzene ring and the bulky tert-butyl group . These hydrocarbon-rich portions favor interactions with solvents through van der Waals forces. Consequently, this compound is expected to be highly miscible with non-polar aromatic solvents (e.g., toluene, benzene) and aliphatic hydrocarbons (e.g., hexane, cyclohexane). The large tert-butyl group, in particular, enhances its affinity for non-polar environments.

-

Polar Center: The core of the molecule's polarity lies in the sulfenamide linkage (S-N) . The difference in electronegativity between sulfur and nitrogen creates a dipole moment, making this region capable of dipole-dipole interactions. The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. This polar character suggests at least partial solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and potentially limited solubility in polar protic solvents.

The interplay between these domains—the large, non-polar surface area versus the localized polar S-N bond—is the primary determinant of its solubility profile.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in a range of common laboratory solvents can be predicted. It is crucial to note that these are expert estimations grounded in chemical principles, intended to guide solvent selection for experimental verification.

| Solvent Class | Solvent Example | Predicted Solubility | Justification |

| Non-Polar Aromatic | Toluene, Benzene | Highly Soluble / Miscible | Strong van der Waals interactions between the benzene rings of the solute and solvent. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Soluble | Favorable interactions between the tert-butyl group/benzene ring and the aliphatic solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble / Miscible | Solute can interact well with these solvents of moderate polarity, which can solvate both polar and non-polar regions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Sparingly Soluble | The polar S-N bond can interact with the solvent's dipole, but the large non-polar regions may limit high miscibility. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally excellent at solvating a wide range of organic molecules. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Sparingly Soluble to Insoluble | The dominant non-polar character of the molecule limits its ability to disrupt the strong hydrogen-bonding network of alcohols. |

| Highly Polar Protic | Water | Insoluble | The large hydrophobic structure cannot overcome the powerful hydrogen bonding of water, making it immiscible. |

Quantitative Case Study: Solubility of N-tert-butylbenzothiazole-2-sulfenamide (TBBS)

While quantitative data for our target molecule is scarce, a comprehensive study on the closely related compound, N-tert-butylbenzothiazole-2-sulfenamide (TBBS), provides invaluable, experimentally-derived insights.[2][3] TBBS shares the key N-tert-butyl and sulfenamide moieties. The study measured its solubility in several pure solvents at various temperatures using a gravimetric method.[2]

The data reveals two critical trends applicable to similar structures:

-

Temperature Dependence: Solubility consistently increases with rising temperature, indicating an endothermic dissolution process.[2]

-

Solvent Effects: The solubility follows a distinct order based on the nature of the solvent.

Table of TBBS Solubility in Pure Solvents (Mole Fraction, x₁) [2]

| Temperature (K) | Toluene | 1-Butanol | Ethanol | 2-Propanol | Methanol |

| 273.2 | 0.169 | 0.049 | 0.038 | 0.031 | 0.015 |

| 283.2 | 0.222 | 0.069 | 0.053 | 0.044 | 0.022 |

| 293.2 | 0.287 | 0.096 | 0.073 | 0.061 | 0.031 |

| 303.2 | 0.364 | 0.131 | 0.100 | 0.084 | 0.044 |

| 313.2 | 0.455 | 0.176 | 0.134 | 0.114 | 0.061 |

This data authoritatively demonstrates the preference for less polar solvents (Toluene) over more polar, protic solvents (alcohols), which aligns perfectly with our theoretical predictions for this compound.

Experimental Protocol for Solubility Determination: A Self-Validating Gravimetric Method

For researchers requiring precise solubility data, direct experimental determination is essential. The following protocol describes a reliable gravimetric method adapted from established procedures for determining the solubility of organic compounds.[2][3] This method is self-validating as it relies on reaching a thermodynamic equilibrium.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (≥97% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Syringes (glass, gas-tight)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass beakers or aluminum pans for solvent evaporation

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An "excess" means adding enough solid so that a visible amount remains undissolved at equilibrium.

-

Carefully add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C / 298.15 K).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation. Causality Note: This extended period is critical to overcome any kinetic barriers to dissolution and to ensure the system reaches a true thermodynamic equilibrium, making the measurement trustworthy.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid layer) into a glass syringe that has been pre-warmed to the experimental temperature. Causality Note: Maintaining temperature prevents premature crystallization of the solute.

-

Quickly attach a syringe filter and dispense the solution into a pre-weighed (tared) beaker or pan. The filtration step is crucial to remove any microscopic undissolved particles, which would otherwise inflate the final solubility measurement.

-

-

Solute Quantification:

-

Record the exact mass of the filtered solution plus the beaker.

-

Place the beaker in a fume hood or a vacuum oven at a mild temperature (e.g., 40-50 °C) to slowly evaporate the solvent. Evaporate to a constant weight. Causality Note: A mild temperature prevents degradation or sublimation of the solute.

-

Once all the solvent has evaporated, re-weigh the beaker containing the dried this compound residue.

-

-

Calculation:

-

Mass of Solute (m_solute): (Weight of beaker + residue) - (Tare weight of beaker)

-

Mass of Solvent (m_solvent): (Weight of beaker + solution) - (Weight of beaker + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Workflow Visualization

Caption: Workflow for the gravimetric determination of solubility.

Relevance in Drug Development and Chemical Synthesis

While this compound is primarily a synthetic reagent, its utility has direct implications for the pharmaceutical industry. Sulfonamide and sulfenamide motifs are present in a wide array of clinically important drugs.[4][5] Furthermore, compounds like the structurally related 4-tert-Butylbenzenesulfonamide are known intermediates in the synthesis of pharmaceuticals such as the endothelin receptor antagonist Bosentan.[6]

A thorough understanding of this compound's solubility is therefore paramount for:

-

Reaction Optimization: Ensuring the reagent is fully dissolved to maximize reaction rates and yields.

-

Process Scalability: Developing robust and reproducible synthetic procedures that can be scaled from the lab to manufacturing.

-

Purification: Selecting appropriate solvent systems for crystallization or chromatography to isolate the desired product.

Conclusion

This compound presents a solubility profile dominated by its large non-polar structural elements, leading to high solubility in non-polar and halogenated solvents and limited solubility in polar protic solvents like water and alcohols. While quantitative data for this specific compound remains elusive in public literature, a robust qualitative profile can be predicted from first principles. For applications demanding precision, the provided gravimetric protocol offers a reliable method for experimental determination. This guide equips researchers and drug development professionals with the theoretical understanding and practical tools necessary to effectively manage the solution chemistry of this important synthetic reagent.

References

- 1. N-叔丁基苯亚磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 5. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of N-tert-Butylbenzenesulfenamide

Preamble: A Proactive Stance on the Chemistry and Safety of N-tert-Butylbenzenesulfenamide

This compound, a member of the sulfenamide class of compounds, serves as a crucial reagent in synthetic organic chemistry. Its utility, particularly in the mild and selective oxidation of alcohols, underscores its importance in research and development, including pharmaceutical drug discovery. However, its chemical reactivity necessitates a comprehensive and nuanced understanding of its associated hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond mere procedural lists to instill a deep, causal understanding of the requisite safety protocols. Our approach is grounded in the principle that true laboratory safety is not a static checklist but a dynamic system of informed, proactive risk mitigation. This document, therefore, serves as a technical resource and a framework for cultivating a culture of safety excellence when handling this valuable yet hazardous compound.

Compound Profile and Hazard Identification

A foundational element of safe handling is a thorough understanding of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

This compound is typically encountered as a colorless, clear liquid with a characteristic stench[1]. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19117-31-8 | [1] |

| Molecular Formula | C₁₀H₁₅NS | |

| Molecular Weight | 181.30 g/mol | |

| Appearance | Colorless clear liquid | [1] |

| Odor | Stench | [1] |

| Boiling Point | 57 - 60 °C @ 0.3 mmHg | |

| Density | 0.997 g/mL at 25 °C | |

| Flash Point | 96.11 °C (205.0 °F) - closed cup | |

| Solubility | Insoluble in water. Soluble in various organic solvents such as benzene, dichloromethane, and ethanol. |

Toxicological Profile and Hazard Classification

While comprehensive toxicological data for this compound is not extensively detailed in readily available literature, information on structurally related sulfenamide and sulfonamide compounds provides valuable insights into potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Irritation: Similar sulfonamide compounds are known to cause skin and serious eye irritation[2][3][4]. Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation[2][3].

-

Aquatic Toxicity: Related compounds are recognized as being very toxic to aquatic life with long-lasting effects[5]. While specific data for this compound is lacking, it is prudent to prevent its release into the environment.

It is crucial to note that the toxicological properties have not been fully investigated, and the compound should be handled with the care afforded to all novel or under-characterized chemical substances[5].

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[5]. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves must be worn. Given the compound's organic nature, nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat/Chemical Suit: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended[6].

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the malodorous and potentially irritating vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved multi-purpose combination respirator cartridge is recommended.

Handling and Storage Protocols: A Systems-Based Approach

Safe handling and storage are predicated on a system that minimizes exposure, prevents accidental release, and maintains the chemical's integrity.

Prudent Handling Practices

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, with preference given to a certified chemical fume hood to control vapor exposure.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists[2][5].

-

Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[5].

Chemical Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5]. The storage class for this combustible liquid is typically Class 10.

-

Incompatible Materials: Keep away from strong oxidizing agents[5]. Contact with such materials could lead to a vigorous, exothermic reaction.

Emergency Procedures: Preparedness and Response

A self-validating safety system includes robust and well-rehearsed emergency protocols.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][5].

-

Skin Contact: In case of skin contact, immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, consult a physician[5].

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[5].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

For Minor Spills (manageable by trained lab personnel):

-

Ensure Ventilation: Work in a well-ventilated area or fume hood.

-

Containment: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill[7].

-

Collection: Carefully sweep up the absorbed material and place it into a suitable, closed, and labeled container for disposal[5].

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the contaminated waste according to institutional and local regulations.

For Major Spills (beyond the capability of lab personnel):

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify your supervisor and the institution's emergency response team.

-

Isolate: Secure the area to prevent entry.

-

Ventilate: If safe to do so, increase ventilation to the area.

Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray[5].

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: The compound is combustible. Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides[5].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5].

References

N-tert-Butylbenzenesulfenamide reactivity with electrophiles and nucleophiles

An In-Depth Technical Guide to the Reactivity of N-tert-Butylbenzenesulfenamide with Electrophiles and Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound (C₁₀H₁₅NS) is a versatile sulfur-nitrogen compound characterized by a unique reactivity profile. The presence of a polarizable sulfur atom, a nucleophilic nitrogen atom, and a sterically demanding tert-butyl group imparts a nuanced chemical behavior, making it a valuable reagent and intermediate in modern organic synthesis. This technical guide provides a comprehensive exploration of the reactivity of this compound with both electrophilic and nucleophilic partners. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate its synthetic utility, particularly in catalysis and the construction of complex sulfur-containing pharmacophores. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this reagent.

Introduction: Structural Features and Electronic Profile

This compound, at its core, possesses an S-N single bond, which is the primary locus of its reactivity. The molecule's behavior is governed by several key factors:

-

Nucleophilic Sulfur: The sulfur atom, with its available lone pairs, is inherently nucleophilic and represents the primary site of attack for a wide range of electrophiles.

-

Nucleophilic Nitrogen: The nitrogen atom also possesses a lone pair, but its nucleophilicity is significantly attenuated by the steric hindrance imposed by the bulky tert-butyl group. This steric shield often directs reactions towards the more accessible sulfur atom.

-

Electrophilic Sulfur: While nucleophilic in its ground state, the sulfur atom can become electrophilic upon activation, for instance, through oxidation or protonation. This allows for reactions with various nucleophiles, often resulting in the cleavage of the S-N bond.

-

The Phenyl Group: The attached benzene ring can participate in electrophilic aromatic substitution reactions and influences the electronic properties of the sulfur atom.

This duality—acting as a nucleophile through its sulfur and nitrogen atoms and as an electrophile precursor at the sulfur center—is the cornerstone of its synthetic utility.

Caption: Core structure and reactive sites of this compound.

Reactivity with Electrophiles: Harnessing the Nucleophilic Sulfur

The most prominent reactivity pathway for this compound involves the nucleophilic character of the sulfur atom. This allows for the formation of new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds.

Oxidation Reactions

In the presence of an oxidant like N-Chlorosuccinimide (NCS), the sulfenamide can be oxidized. This process is foundational to its use as a catalyst for the mild and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The in-situ generated species is a more potent oxidizing agent.

S-Arylation via Chan-Lam Coupling

A powerful application is the sulfur-arylation of sulfenamides with boronic acids, a transformation analogous to the Chan-Lam coupling reaction. This method provides direct access to sulfilimines, which are valuable precursors to medicinally relevant sulfoximines and sulfondiimines[1]. The reaction proceeds under mild, operationally simple conditions, typically using a copper catalyst.

The broad scope of this reaction allows for the coupling of various electron-rich and electron-deficient aryl and alkyl sulfenamides with a wide range of boronic acids, showcasing its functional group tolerance[1].

Table 1: Representative Examples of Chan-Lam S-Arylation of Sulfenamides [1]

| Sulfenamide (N-Acyl) | Boronic Acid | Product Yield (%) |

| N-Pivaloyl-benzenesulfenamide | Phenylboronic acid | 95 |

| N-Pivaloyl-benzenesulfenamide | 4-Methoxyphenylboronic acid | 96 |

| N-Pivaloyl-4-chlorobenzenesulfenamide | Phenylboronic acid | 94 |

| N-Pivaloyl-2-thienylsulfenamide | Phenylboronic acid | 91 |

| N-Acetyl-benzenesulfenamide | Phenylboronic acid | 75 |

Yields determined by ¹H NMR spectroscopy.

Caption: Generalized workflow for the S-arylation of sulfenamides.

Experimental Protocol: Synthesis of a Sulfilimine via Chan-Lam Coupling[2]

-

Reagent Preparation: To an oven-dried vial, add the N-acyl sulfenamide (0.1 mmol, 1.0 equiv), the desired boronic acid (0.12 mmol, 1.2 equiv), copper(II) acetate (0.01 mmol, 0.1 equiv), and 4Å molecular sieves.

-

Reaction Setup: Cap the vial and evacuate and backfill with oxygen (repeat 3 times), leaving an oxygen balloon in place.

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 1.0 mL) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired sulfilimine product.

Reactivity with Nucleophiles: The Electrophilic Character of Sulfur

While sulfenamides are not potent electrophiles, nucleophilic attack on the sulfur atom is possible, especially under activating conditions. This reactivity is crucial for its use as a source of amines or in ring-opening reactions.

S-N Bond Cleavage

The S-N bond of a sulfenamide can be cleaved by various nucleophiles. This cleavage is kinetically unfavorable in simple, acyclic sulfenamides but can be promoted[2]. For instance, in the context of related sulfonamides, which have a stronger S-N bond, cleavage can be achieved under reductive electrochemical conditions or with strong acids[3][4]. This principle underlies the use of sulfenyl and sulfonyl groups for amine protection, where specific reagents are used to cleave the S-N bond and liberate the free amine.

Reactions with Carbon Nucleophiles

The reaction of sulfenamides with carbon nucleophiles is generally slow. Studies comparing sulfenamides to more reactive sulfenic acids show that nucleophilic attack on the sulfenamide sulfur is kinetically disfavored[2]. However, in specific contexts, such as with highly reactive C-nucleophiles or in intramolecular cyclizations, this pathway can be productive. For example, cyclic sulfenamides can react with various carbon, thiol, and phosphine nucleophiles[2].

Caption: General pathway for nucleophilic attack on an activated sulfenamide.

Synthetic Applications and Field Insights

The unique reactivity of this compound makes it a valuable tool in organic synthesis beyond simple functional group transformations.

Catalysis in Alcohol Oxidation

As previously mentioned, this compound, in combination with NCS, serves as an effective catalytic system for the oxidation of alcohols. This method is prized for its mild conditions, which preserves sensitive functional groups that might not be compatible with harsher, metal-based oxidants.

Causality of Experimental Choice: The selection of this sulfenamide/NCS system is driven by the need for a selective, non-over-oxidation protocol. The bulky tert-butyl group helps modulate reactivity and prevents unwanted side reactions. The reaction proceeds through a proposed sulfonium intermediate, which is readily attacked by the alcohol, leading to the oxidized product and regenerating the active sulfur species.

Experimental Protocol: Catalytic Oxidation of a Secondary Alcohol[1]

-

Reaction Setup: To a stirred solution of the secondary alcohol (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in anhydrous DCM (5 mL) at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 1-4 hours).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography to yield the pure ketone.

Conclusion

This compound is a reagent with a rich and varied chemical personality. Its behavior is a delicate interplay between the nucleophilicity of its sulfur and nitrogen atoms, the steric influence of the tert-butyl group, and the ability of the sulfur atom to act as an electrophilic center upon activation. By understanding these core principles, synthetic chemists can harness its reactivity for a range of valuable transformations, from mild and selective oxidations to the construction of complex, sulfur-containing molecular architectures. The continued exploration of sulfenamide chemistry promises to unveil new synthetic methods and applications in the fields of medicinal chemistry and materials science.

References

- 1. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of N-tert-Butylbenzenesulfenamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-tert-Butylbenzenesulfenamide is a versatile organosulfur compound with significant applications in organic synthesis and industrial processes. Understanding its chemical stability and degradation pathways is paramount for its effective utilization, storage, and for ensuring the safety and purity of related products. This technical guide provides a comprehensive overview of the intrinsic stability of this compound and delineates its degradation under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic exposure. Mechanistic insights, degradation products, and analytical methodologies for stability assessment are discussed in detail to equip researchers and professionals with the necessary knowledge for handling and analyzing this important chemical intermediate.

Introduction to this compound: A Molecule of Interest

This compound, a member of the sulfenamide family, is characterized by a sulfur-nitrogen (S-N) bond, linking a benzenethiol moiety to a tert-butylamine group. This unique structural feature imparts a specific reactivity profile, making it a valuable reagent and intermediate in various chemical transformations. Its primary applications include its use as a delayed-action accelerator in the vulcanization of rubber, where it plays a crucial role in controlling the cross-linking process.[1][2][3] In the realm of organic synthesis, it serves as a precursor for the formation of other sulfur-nitrogen containing compounds and as a catalyst in certain oxidation reactions.[4]

The utility of this compound is intrinsically linked to the reactivity of its S-N bond. While this bond's lability is key to its function, it also renders the molecule susceptible to degradation under various environmental and process conditions.[5] A thorough understanding of its stability is therefore not just an academic exercise but a practical necessity for chemists and engineers working with this compound. This guide aims to provide a detailed exploration of the factors governing the stability of this compound and the chemical pathways through which it degrades.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reaction of a benzenesulfenyl halide with tert-butylamine. This reaction is a nucleophilic substitution at the sulfur atom.

General Synthesis Protocol

A typical laboratory-scale synthesis involves the reaction of benzenesulfonyl chloride with an excess of tert-butylamine in an inert solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Amine Addition: Slowly add a solution of tert-butylamine (2.2 equivalents) in the same solvent to the cooled solution of benzenesulfonyl chloride via the dropping funnel over a period of 30-60 minutes with vigorous stirring. The excess amine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure complete reaction.

-

Workup: Remove the solvent under reduced pressure. Extract the residue with diethyl ether and wash the organic layer sequentially with 2N NaOH solution, water, and brine to remove any unreacted starting materials and salts.

-

Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.[6]

Diagram of Synthesis Workflow

References

- 1. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 2. vagmichemicals.com [vagmichemicals.com]

- 3. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 4. N-tert-Butylbenzenesulfinimidoyl chloride - Wikipedia [en.wikipedia.org]

- 5. welltchemicals.com [welltchemicals.com]

- 6. prepchem.com [prepchem.com]

N-tert-Butylbenzenesulfenamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-tert-Butylbenzenesulfenamide is a versatile chemical compound with significant, albeit distinct, applications in both industrial and synthetic organic chemistry. Primarily recognized for its role as a delayed-action accelerator in the vulcanization of rubber, it also serves as a valuable reagent for the mild and selective oxidation of alcohols in fine chemical synthesis. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the sulfenamide class of compounds, possesses a unique chemical structure that underpins its diverse reactivity. The presence of a nitrogen-sulfur bond, flanked by a sterically demanding tert-butyl group and an aromatic phenyl group, dictates its utility in various chemical transformations. While its major industrial application lies in the materials science domain of rubber technology, its role as a catalyst in synthetic organic chemistry has garnered increasing interest for its mild and selective reactivity. This guide will delve into the core applications of this compound, providing detailed mechanistic insights and practical protocols to enable its effective utilization in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NS | [1](--INVALID-LINK--) |

| Molecular Weight | 181.30 g/mol | [1](--INVALID-LINK--) |

| Appearance | Colorless to light yellow liquid | [2](--INVALID-LINK--) |

| Boiling Point | 57-60 °C at 0.3 mmHg | [1](--INVALID-LINK--) |

| Density | 0.997 g/mL at 25 °C | [1](--INVALID-LINK--) |

| Refractive Index (n20/D) | 1.5457 | [1](--INVALID-LINK--) |

| Flash Point | 96.11 °C (205.0 °F) - closed cup | [1](--INVALID-LINK--) |

Safety Considerations: this compound is a combustible liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including eye shields and gloves, is essential.[1] It is classified as harmful to aquatic life with long-lasting effects.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

A reliable and reproducible synthesis protocol is crucial for the accessibility of this compound in a research environment. While various methods exist, a common laboratory-scale preparation involves the reaction of a thiol precursor with an N-chloroamine derivative.

Synthesis from Thiophenol and N,N-Dichloro-tert-butylamine (via S-Phenyl Thioacetate)

This two-step procedure provides a route to N-tert-butylbenzenesulfinimidoyl chloride, which can be subsequently converted to this compound.

Step A: Synthesis of S-Phenyl Thioacetate

This initial step involves the acylation of thiophenol.

-

Reactants: Benzenethiol, Acetic Anhydride, Triethylamine.

-

Procedure: To a solution of benzenethiol and acetic anhydride, triethylamine is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature. After an aqueous workup and extraction, the product, S-phenyl thioacetate, is obtained after removal of the solvent.[4]

Step B: Synthesis of N,N-Dichloro-tert-butylamine

This reagent is prepared by the chlorination of tert-butylamine.

-

Reactants: tert-Butylamine, Calcium Hypochlorite, Hydrochloric Acid.

-

Procedure: tert-Butylamine in dichloromethane is treated with calcium hypochlorite at 0 °C, followed by the dropwise addition of hydrochloric acid. After extraction and careful distillation, N,N-dichloro-tert-butylamine is obtained as a yellow liquid.[4]

Step C: Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride and Conversion to this compound

The final step involves the reaction of the two previously synthesized intermediates.

-

Reactants: S-Phenyl Thioacetate, N,N-Dichloro-tert-butylamine.

-

Procedure: N,N-dichloro-tert-butylamine and S-phenyl thioacetate are refluxed in a suitable solvent such as benzene.[4] The resulting N-tert-butylbenzenesulfinimidoyl chloride can then be hydrolyzed to this compound.

Caption: Synthetic pathway to this compound.

Core Applications

Industrial Application: Delayed-Action Vulcanization Accelerator

The primary industrial application of this compound is as a delayed-action accelerator in the sulfur vulcanization of rubber.[5] Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[5]

Mechanism of Action:

In the presence of sulfur, this compound provides a delayed onset of vulcanization, a property known as "scorch safety." This delay is crucial during the mixing and processing stages of rubber compounding, preventing premature cross-linking at lower temperatures. As the temperature is increased to the vulcanization temperature, the N-S bond in the sulfenamide cleaves, initiating a series of reactions that lead to the formation of sulfur cross-links between the polymer chains. This results in a rapid and efficient cure.

Advantages in Rubber Vulcanization:

-

Scorch Safety: The delayed-action nature of this compound allows for a wider processing window, reducing material waste and improving production efficiency.

-

Fast Cure Rate: Once activated at vulcanization temperatures, it provides a rapid cure, leading to shorter cycle times.

-

Excellent Physical Properties: Rubber vulcanized with this accelerator typically exhibits high tensile strength, good abrasion resistance, and favorable aging characteristics.

Caption: Delayed-action mechanism in rubber vulcanization.

Synthetic Organic Chemistry: Mild and Selective Oxidation of Alcohols

This compound, in combination with N-chlorosuccinimide (NCS), serves as an efficient catalytic system for the mild and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1]

Reaction Mechanism and Causality:

The catalytic cycle is initiated by the reaction of this compound with NCS to form the active oxidizing species, N-tert-butylbenzenesulfinimidoyl chloride. This intermediate then reacts with the alcohol to form an alkoxyaminosulfonium salt. In the presence of a base, such as potassium carbonate, a β-elimination occurs, yielding the carbonyl compound, regenerating the this compound catalyst, and producing a protonated base and chloride salt as byproducts.

The mildness of this reaction condition is a key advantage, allowing for the oxidation of sensitive substrates without over-oxidation or degradation. The tert-butyl group provides steric hindrance, which can contribute to the selectivity of the reaction.

Experimental Protocol: General Procedure for the Oxidation of Alcohols

-

To a stirred solution of the alcohol (1.0 mmol) and this compound (0.1 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add N-chlorosuccinimide (1.1 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Catalytic cycle for the oxidation of alcohols.

Application in Mitsunobu Reactions

This compound has been reported as a reactant in anti-SN2' Mitsunobu reactions with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes.[1] The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups with inversion of configuration.[6][7]

Plausible Role and Mechanism:

In a typical Mitsunobu reaction, an alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack. While this compound itself is not the nucleophile in the traditional sense, its derivatives can act as precursors to nitrogen nucleophiles. In the context of the anti-SN2' reaction, the sulfenamide likely plays a role in directing the regioselectivity of the nucleophilic attack on the allylic system, favoring the γ-position over the α-position. The stereochemical outcome is a key feature of this transformation.